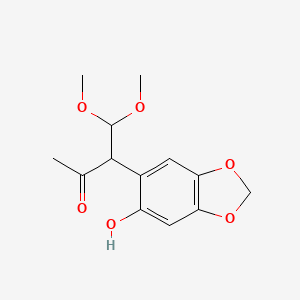
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one is an organic compound that features a benzodioxole ring, a hydroxy group, and a dimethoxybutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Dimethoxybutanone Moiety: This involves the reaction of appropriate ketones with methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the dimethoxybutanone moiety can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Oxidative Stress Modulation: Acting as an antioxidant or pro-oxidant.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)butanoic acid
Uniqueness
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one is unique due to the presence of both hydroxy and dimethoxybutanone moieties, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64861-76-3 |
|---|---|
Molecular Formula |
C13H16O6 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
3-(6-hydroxy-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one |
InChI |
InChI=1S/C13H16O6/c1-7(14)12(13(16-2)17-3)8-4-10-11(5-9(8)15)19-6-18-10/h4-5,12-13,15H,6H2,1-3H3 |
InChI Key |
FHXMLSUCSVKVKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC2=C(C=C1O)OCO2)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile](/img/structure/B14496937.png)
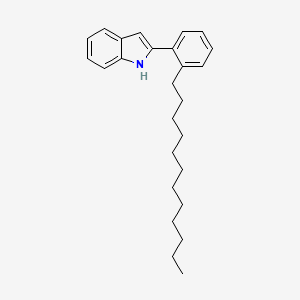
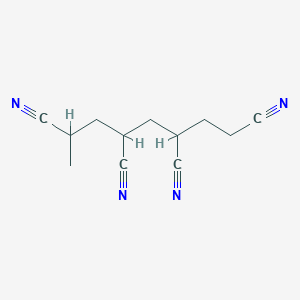
![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)
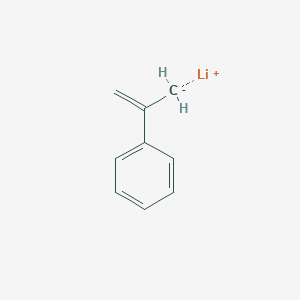

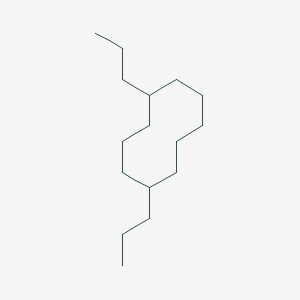
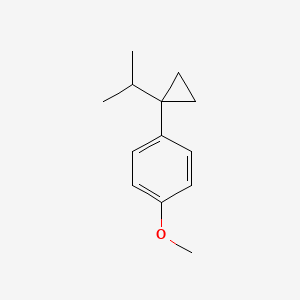

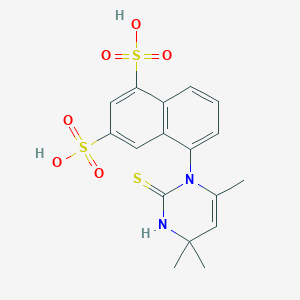
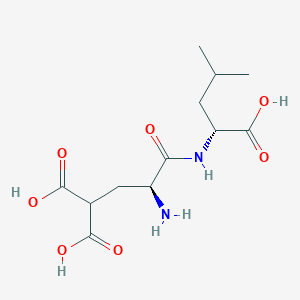
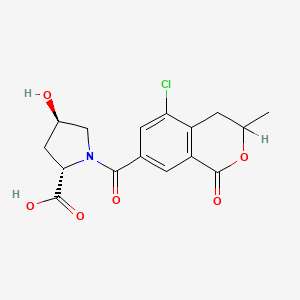
![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)

